REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]([S:7][CH3:8])=[N:5][N:4]=[C:3]1[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1.ClC1C=C(C=CC=1)C(OO)=[O:24]>C(Cl)Cl>[CH3:1][N:2]1[C:6]([S:7]([CH3:8])=[O:24])=[N:5][N:4]=[C:3]1[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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CN1C(=NN=C1SC)C1=CC2=CC=CC=C2C=C1
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Name
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|
Quantity
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3.38 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
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Quantity
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110 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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overnight at room temperature the reaction was diluted with CH2 l2 (200 ml)
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed two times with saturated aqueous NaHCO3 and one time with saturated aqueous NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CUSTOM
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Details
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The drying agent was removed by filtration
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Type
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CUSTOM
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Details
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the filtrate was evaporated at reduced pressure
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Type
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CUSTOM
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Details
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leaving an off-white solid which
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Type
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CUSTOM
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Details
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was purified by flash chromatography (4% CH3OH/CH2Cl2)
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Type
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CUSTOM
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Details
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Crystallization from toluene afforded small colorless plates
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Name
|
|
Type
|
|
Smiles
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CN1C(=NN=C1S(=O)C)C1=CC2=CC=CC=C2C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |